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Introduction and Chemical Overview

Ceftolozane is a novel fifth-generation semi-synthetic cephalosporin antibiotic with potent anti-pseudomonal

activity. It is administered as ceftolozane sulfate in combination with the β-lactamase inhibitor tazobactam

(in a 2:1 ratio) under the brand name Zerbaxa. This combination therapy was initially approved by the FDA

in 2014 for complicated intra-abdominal infections (in combination with metronidazole) and complicated

urinary tract infections, with subsequent approval for hospital-acquired and ventilator-associated bacterial

pneumonia in 2019. [1]

The chemical structure of ceftolozane incorporates key molecular modifications that enhance its stability

against degradation by chromosomal β-lactamases and extend its spectrum of activity against Gram-negative

pathogens, particularly Pseudomonas aeruginosa. Its chemical designation is (6R,7R)-3-([3-Amino-4-(2-

aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl)-7-([(2Z)-2-(5-amino-1,2,4-thiadiazol-3-

yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-

carboxylate sulfate, with a molecular formula of C₂₃H₃₀N₁₂O₈S₂ and an average molecular weight of 666.69

g/mol. [1] [2]
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Fundamental Pharmacokinetic Parameters

Table 1: Core pharmacokinetic parameters of ceftolozane in healthy subjects and special populations

Parameter
Healthy Subjects
(Single Dose)

Critically Ill Patients
with ARC

Comments

Half-life (t₁/₂) 2.48 - 2.77 hours [3]

[1]

~3.12 hours (day 10)

[4]

Slightly prolonged in multiple

dosing

Volume of
Distribution (Vss)

11.0 - 14.1 liters [3] 30.8 ± 10.8 L [4] Significantly increased in

critically ill patients

Total Clearance (CL) 4.35 - 6.01 L/h [3] 10.4 ± 4.5 L/h [4] Enhanced clearance in ARC

patients

Renal Clearance
(CLR)

3.41 - 6.69 L/h [1] Not reported Primary elimination pathway

Protein Binding 16% - 21% [1] Not reported Low binding enables good

tissue penetration

Cmax (1g dose) 69.1 μg/mL [1] Variable in critically ill Dose-dependent

Pharmacodynamic Target Attainment

Table 2: Probability of target attainment for different dosing regimens

Infection Type
Recommended
Dose

Target
fT>MIC

Probability of
Target Attainment

Notes

cIAI/cUTI 1.5g (1g/0.5g)

q8h [1]

30-40% >90% for MIC ≤4

μg/mL

Standard approved dosing
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Infection Type
Recommended
Dose

Target
fT>MIC

Probability of
Target Attainment

Notes

Nosocomial
Pneumonia

3g (2g/1g) q8h [5] 40% (1-

log kill)

98% for MIC ≤8

mg/L in ELF

Requires doubled dosing

due to reduced lung
penetration

Critically Ill with
ARC

3g (2g/1g) q8h [4] 40% 86.4% fT>MIC (4
μg/mL)

Adequate for most
susceptible pathogens

Experimental Methodologies

Phase 1 Clinical Trial Design

The foundational pharmacokinetic data for ceftolozane/tazobactam were established through a single-center,

prospective, randomized, double-blind study comprising both single ascending dose (Part 1) and multiple

ascending dose (Part 2) components in healthy adult subjects. [3]

Part 1 Design: Three cohorts of six subjects each received single ascending doses of ceftolozane (500,

1000, and 2000 mg), tazobactam (250, 500, and 1000 mg), and ceftolozane-tazobactam combination

(500/250, 1000/500, and 2000/1000 mg) as a 1-hour intravenous infusion in a within-cohort crossover

design with a minimum 2-day washout between treatments. [3]

Part 2 Design: Two cohorts of 20 subjects each received multiple doses for 10 days in a within-cohort

parallel design. Cohort 4 received 1000 mg ceftolozane q8h, 500 mg tazobactam q8h, or 1000/500 mg

ceftolozane-tazobactam q8h. Cohort 5 received 1500 mg ceftolozane q12h, 750 mg tazobactam q12h,

or 1500/750 mg ceftolozane-tazobactam q12h. [3]

Sample Collection: Plasma samples were collected predose and at 13 time points up to 24 hours post-

dose. Urine samples were collected over 24 hours for pharmacokinetic analysis. [3]

Analytical Methodology
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Bioanalytical Method: Ceftolozane and tazobactam concentrations in plasma and urine were

quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

with solid-phase extraction, reversed-phase chromatography separation, and tandem mass

spectrometric detection. [3]

Assay Performance: The lower limits of quantification were 100 ng/mL and 5,000 ng/mL for

ceftolozane in plasma and urine, respectively. Assay accuracy was within ±7.33% for ceftolozane with

precision ranging from 4.15% to 10.3%. [3]

Pharmacokinetic Analysis: Noncompartmental analysis was performed using WinNonlin Enterprise

(v5.2) to calculate Cmax, tmax, AUC0-∞, t1/2, CL, CLR, and Vss. Accumulation index was calculated

as AUC0-τ ratio between day 10 and day 1. [3]

Special Population Studies

Critically Ill Patients with Augmented Renal Clearance: A phase 1 pharmacokinetics study enrolled

11 critically ill patients with ARC (creatinine clearance ≥130 mL/min) who received 3g C/T (2g/1g) as

a 60-minute intravenous infusion. Pharmacokinetic sampling occurred at 0 (predose), 1, 2, 4, 6, and 8

hours after infusion start. [4]

Pharmacodynamic Target Evaluation: The study evaluated time that free drug concentrations

exceeded the minimum inhibitory concentration (fT>MIC) of 4 μg/mL for ceftolozane and time that

unbound concentration exceeded 1 μg/mL threshold for >20% of the dosing interval for tazobactam.

[4]

Mechanism of Action and Pharmacodynamic
Relationships

Molecular Mechanism of Action

Ceftolozane exerts concentration-dependent bactericidal activity through irreversible binding to penicillin-

binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3 in Gram-negative bacteria. This
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binding inhibits the transpeptidation and carboxypeptidation reactions essential for bacterial cell wall

peptidoglycan synthesis, leading to defective cell wall formation, osmotic instability, and bacterial cell death.

[1]

The drug demonstrates particularly high affinity for PBPs of Pseudomonas aeruginosa and Escherichia coli,

with comparative studies showing superior binding to these targets relative to other cephalosporins like

ceftazidime and carbapenems like imipenem. This enhanced binding profile contributes to its potent activity

against multidrug-resistant Pseudomonas aeruginosa strains. [1]
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Mechanism of ceftolozane bactericidal activity through PBP inhibition leading to cell wall disruption.

Pharmacokinetic-Pharmacodynamic Relationships

Ceftolozane exhibits time-dependent bactericidal activity, with the primary pharmacodynamic driver of

efficacy being the percentage of time that free drug concentrations exceed the pathogen's minimum

inhibitory concentration (fT>MIC). Preclinical and clinical studies have established that bacteriostatic effects

require approximately 30-40% fT>MIC, while bactericidal activity and maximal bacterial kill require 60-

70% fT>MIC for most Gram-negative pathogens. [4] [5]

Monte Carlo simulation studies demonstrate that a 3g dose (2g ceftolozane/1g tazobactam) administered

every 8 hours achieves >98% probability of target attainment against pathogens with MIC values ≤8 mg/L in
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the epithelial lining fluid, supporting its use in nosocomial pneumonia. The combination with tazobactam

extends the spectrum to include ESBL-producing Enterobacteriaceae by protecting ceftolozane from

degradation by β-lactamase enzymes. [5]

Special Population Considerations

Renal Impairment and Augmented Renal Clearance

Ceftolozane is primarily eliminated renally, with approximately 85-95% of the administered dose recovered

unchanged in urine within 24 hours. This renal-dependent clearance necessitates dose adjustment in patients

with impaired renal function (creatinine clearance <50 mL/min). [1]

Conversely, critically ill patients with augmented renal clearance (ARC), defined as creatinine clearance

≥130 mL/min, demonstrate significantly enhanced drug clearance (10.4 ± 4.5 L/h for ceftolozane) and larger

volume of distribution (30.8 ± 10.8 L) compared to healthy subjects. Despite these alterations, a 3g dose

(2g/1g) every 8 hours maintained adequate pharmacodynamic exposure (86.4% fT>MIC) in ARC patients,

supporting standard dosing in this population. [4]

Tissue Distribution

Ceftolozane demonstrates a volume of distribution of 13.5 L in healthy subjects, with rapid tissue

distribution and good penetration into key infection sites. The plasma-to-epithelial lining fluid penetration

ratio is approximately 50%, necessitating higher doses (3g) for lung infections compared to intra-abdominal

or urinary tract infections (1.5g). [1] [5]
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Ceftolozane disposition pathway showing distribution to target tissues and renal elimination.

Comparative Pharmacokinetics and Clinical
Implications

The pharmacokinetic profile of ceftolozane is characterized by linear, dose-proportional kinetics across the

clinical dose range (500-2000 mg), with no significant accumulation following multiple dosing every 8 or 12

hours. The coadministration with tazobactam does not significantly alter ceftolozane pharmacokinetics,

supporting the fixed-dose combination approach. [3]

When compared to other cephalosporins, ceftolozane demonstrates a larger volume of distribution and lower

protein binding than ceftazidime, potentially contributing to enhanced tissue penetration. Its clearance is

predominantly renal, similar to other β-lactam antibiotics, but with less non-renal elimination pathways than

agents like ceftriaxone. The combination of enhanced PBP binding, favorable tissue distribution, and

stability against β-lactamase degradation due to tazobactam protection positions ceftolozane/tazobactam as a

valuable therapeutic option for multidrug-resistant Gram-negative infections, particularly those involving

Pseudomonas aeruginosa. [1] [5]
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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